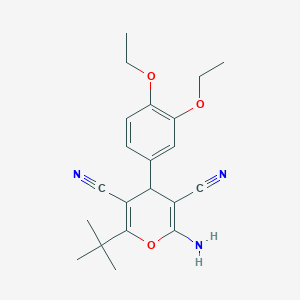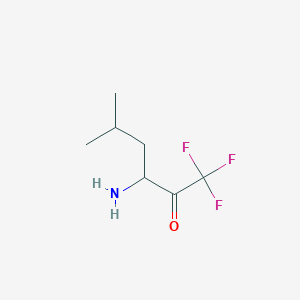
3-Amino-1,1,1-trifluoro-5-methylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,1,1-trifluoro-5-methylhexan-2-one is a chemical compound with the molecular formula C7H14F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol with an oxidizing agent to form the ketone. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC) to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1,1-trifluoro-5-methylhexan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone.
Reduction: Reduction of the ketone group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: this compound.
Reduction: 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1,1,1-trifluoro-5-methylhexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluoro-5-methylhexan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol
- 3-Amino-1,1,1-trifluoro-5-methylhexane
Uniqueness
3-Amino-1,1,1-trifluoro-5-methylhexan-2-one is unique due to the presence of both an amino group and a ketone functional group, which allows it to participate in a wide range of chemical reactions. The trifluoromethyl group also imparts distinct electronic properties, making it valuable in various applications .
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluoro-5-methylhexan-2-one |
InChI |
InChI=1S/C7H12F3NO/c1-4(2)3-5(11)6(12)7(8,9)10/h4-5H,3,11H2,1-2H3 |
InChI Key |
NCFDPYIGPNZWPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12443768.png)
![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12443772.png)
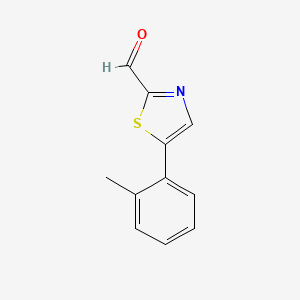
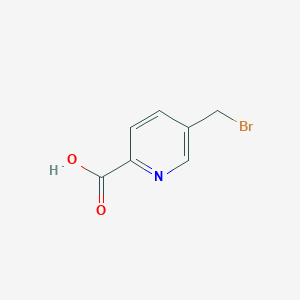
![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride](/img/structure/B12443781.png)
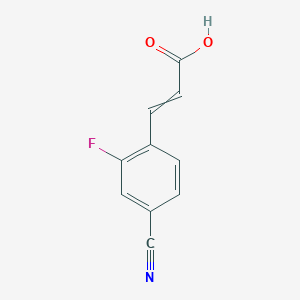
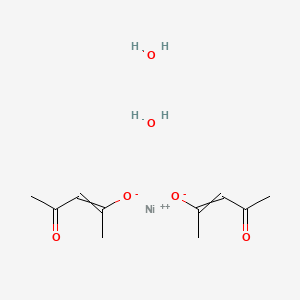
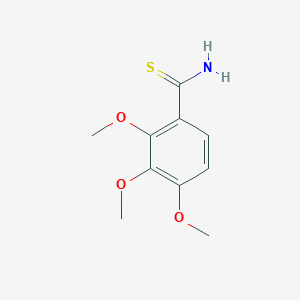


![(2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12443811.png)
